3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220035-39-1
VCID: VC3401370
InChI: InChI=1S/C9H13N3O.ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;/h1-3,6H,4-5,7,10H2,(H,12,13);1H
SMILES: C1=CC=NC(=C1)CNC(=O)CCN.Cl
Molecular Formula: C9H14ClN3O
Molecular Weight: 215.68 g/mol

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride

CAS No.: 1220035-39-1

Cat. No.: VC3401370

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride - 1220035-39-1

Specification

CAS No. 1220035-39-1
Molecular Formula C9H14ClN3O
Molecular Weight 215.68 g/mol
IUPAC Name 3-amino-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Standard InChI InChI=1S/C9H13N3O.ClH/c10-5-4-9(13)12-7-8-3-1-2-6-11-8;/h1-3,6H,4-5,7,10H2,(H,12,13);1H
Standard InChI Key JXFDSRCFRUKWRI-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNC(=O)CCN.Cl
Canonical SMILES C1=CC=NC(=C1)CNC(=O)CCN.Cl

Introduction

Chemical Identity and Properties

Basic Information

3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride is a chemical compound characterized by its amino-functionalized structure and pyridine ring. The compound is identified by several key parameters that define its chemical identity.

Table 1. Chemical Identification Data

ParameterValue
CAS Number1220035-39-1
PubChem CID56832233
Molecular FormulaC9H13N3O·HCl
Molecular Weight215.68 g/mol
Parent Compound3-Amino-N-(pyridin-2-ylmethyl)propanamide (CID 16781697)

The compound consists of a 3-aminopropanamide group linked to a 2-pyridinylmethyl moiety, with the amino group protonated by hydrochloride to form the salt version of the molecule . This salt formation significantly affects its physical properties, particularly its solubility in various solvents compared to its free base form.

Structural Characteristics

The molecular structure of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride includes several key functional groups that contribute to its chemical behavior:

  • A pyridine ring that serves as an aromatic heterocycle

  • A methyl linker connecting the pyridine ring to the amide group

  • An amide bond (N-(2-pyridinylmethyl)propanamide)

  • A primary amine group (3-amino)

  • A chloride counter-ion forming the hydrochloride salt

These structural elements contribute to the compound's chemical reactivity, solubility profile, and potential biological interactions .

Physical Properties and Characterization

Physical State and Appearance

Based on similar compounds in this class, 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride typically exists as a crystalline solid at room temperature. Most aminopropanamide hydrochloride derivatives appear as white to off-white powders with varying degrees of hygroscopicity.

Solubility Profile

The hydrochloride salt formation significantly enhances the water solubility of this compound compared to its free base form. Like other amino-functionalized compounds with hydrochloride salt formations, it likely exhibits:

  • High solubility in water

  • Moderate solubility in polar protic solvents (methanol, ethanol)

  • Limited solubility in less polar organic solvents

  • Poor solubility in non-polar solvents

This solubility profile makes it suitable for various aqueous-based applications in research settings.

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related compounds appear in chemical databases and literature, providing valuable context for understanding the properties of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride.

Table 2. Comparison with Structurally Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
3-Amino-N-(2-pyridinylmethyl)propanamide hydrochlorideC9H13N3O·HCl215.68 g/molReference compound
2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochlorideC15H18ClN3O291.78 g/molContains phenyl group; pyridine at 3-position
(2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochlorideC9H13N3O·HCl215.68 g/molMethyl group on pyridine; different connectivity
2-Amino-N-(3-pyridinylmethyl)propanamide hydrochlorideC9H14ClN3O215.68 g/molAmino group at 2-position; pyridine at 3-position

The 2-Amino-3-phenyl-N-(3-pyridinylmethyl)propanamide hydrochloride has a significantly higher molecular weight due to the addition of a phenyl group to its structure . This phenyl group introduces additional hydrophobicity and potential for π-π interactions that may affect its solubility and binding properties compared to the title compound.

The (2S)-2-amino-N-(2-methylpyridin-3-yl)propanamide hydrochloride shares a similar molecular weight but differs in the position of the amino group and the substitution pattern on the pyridine ring . These positional isomers often exhibit different chemical behaviors despite their similar compositions.

Structure-Activity Considerations

The positioning of functional groups in these related compounds can significantly impact their chemical and potential biological properties:

These structural variations have important implications for the potential applications and reactivity of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride in various chemical contexts.

Analytical Characterization

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show characteristic signals for the pyridine ring protons, methylene groups, and amine protons

    • 13C NMR would confirm the carbon skeleton, including the carbonyl carbon of the amide

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z corresponding to the free base (179.10 calculated for C9H13N3O)

    • Fragmentation pattern likely showing loss of amino group and cleavage of the amide bond

  • Infrared Spectroscopy:

    • Strong bands for N-H stretching (amine and amide)

    • Characteristic C=O stretching of the amide group

    • Aromatic C=N and C=C stretching from the pyridine ring

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography coupled with Mass Spectrometry (GC-MS) can be employed for purity assessment and identification of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride, with expected retention times dependent on the specific analytical conditions employed.

Current Research Status

Research Gaps

Several areas remain underexplored regarding 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride:

  • Comprehensive physical property characterization

  • Detailed structural analysis through crystallography

  • Systematic evaluation of chemical reactivity

  • Assessment of potential biological activities

These research gaps represent opportunities for further investigation and development of knowledge about this compound.

Future Research Directions

Future research on 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride might focus on:

  • Development of efficient and scalable synthetic routes

  • Evaluation of its potential as a building block for pharmaceutically relevant compounds

  • Investigation of its coordination chemistry with various metals

  • Exploration of structure-activity relationships through systematic modification

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